molecular formula C6H10Cl2F2N4 B1445917 3-(difluoromethyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine dihydrochloride CAS No. 1803600-63-6

3-(difluoromethyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine dihydrochloride

货号: B1445917
CAS 编号: 1803600-63-6
分子量: 247.07 g/mol
InChI 键: PTPDODCKENBEPW-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

3-(Difluoromethyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine dihydrochloride is a heterocyclic compound featuring a fused triazolo-pyrazine core with a difluoromethyl (-CF₂H) substituent at the 3-position and two hydrochloride counterions. This structure confers unique physicochemical and biological properties, making it a candidate for pharmaceutical development. The dihydrochloride salt enhances aqueous solubility, a critical factor for bioavailability in drug formulations .

属性

IUPAC Name

3-(difluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8F2N4.2ClH/c7-5(8)6-11-10-4-3-9-1-2-12(4)6;;/h5,9H,1-3H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTPDODCKENBEPW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2C(=NN=C2C(F)F)CN1.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10Cl2F2N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1803600-63-6
Record name 3-(difluoromethyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine dihydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

准备方法

Step 1: Formation of the Pyrazine Intermediate

  • React 2-chloropyrazine with hydrazine hydrate in ethanol at 58–61 °C over 15 hours.
  • Control pH to approximately 6 using sodium hydroxide.
  • After reaction completion, cool to 0 °C, dilute with solvent (e.g., xylene), extract with methylene chloride, and filter.
  • Concentrate and precipitate the intermediate by dilution with methyl tert-butyl ether (MTBE) at 0 °C.
  • Filter, wash with cold MTBE, and dry under reduced pressure to obtain the hydrazinopyrazine intermediate with ~93% purity by HPLC.

Step 2: Introduction of the Difluoromethyl Group (Adapted from Trifluoromethylation Methods)

  • In a reactor, cool a mixture of chlorobenzene and trifluoroacetic anhydride to 0 °C.
  • Add the pyrazine intermediate gradually under stirring, maintaining 3–5 °C.
  • Heat to 50 °C and add methanesulfonic acid to catalyze the reaction.
  • Reflux to distill off trifluoroacetic acid and maintain reaction at 100–110 °C for 42 to 60 hours.
  • Cool, remove solvents under reduced pressure with sodium acetate to neutralize acids.
  • Adjust pH to 12, filter, wash with ammoniacal liquor, and extract organic phases.
  • Purify by washing with saturated sodium chloride solution and drying.
  • Pass through a short silica gel column, wash with dichloromethane, and concentrate to yield the difluoromethylated intermediate with ~99% HPLC purity.

Step 3: Catalytic Hydrogenation and Salt Formation

  • Under nitrogen atmosphere, hydrogenate the intermediate in ethanol with 10% palladium on carbon catalyst at 23–25 °C under 4 bar hydrogen pressure for approximately 4.5 hours.
  • Filter and wash the catalyst, concentrate the filtrate.
  • Add ethanolic hydrogen chloride solution to the residue, stir at 25 °C for 1 hour, then cool to 0 °C and stir for 2 hours.
  • Isolate the precipitated dihydrochloride salt by filtration, wash, and dry to constant weight.

Summary Table of Preparation Conditions

Step Reaction Type Reagents/Conditions Temperature (°C) Time Purity (HPLC) Notes
1 Hydrazine substitution 2-chloropyrazine, hydrazine hydrate, ethanol, NaOH pH 6 58–61 15 hours 93.3% Cooling and MTBE precipitation
2 Difluoromethyl introduction Chlorobenzene, trifluoroacetic anhydride, methanesulfonic acid 0 to 110 42–60 hours 99.1% Reflux, acid removal, silica gel column
3 Catalytic hydrogenation + salt formation Pd/C catalyst, ethanol, H2 gas, ethanolic HCl 23–25 (hydrogenation), 0–25 (salt formation) 4.5 hours + 3 hours Not specified Nitrogen protection, filtration, drying

Research Findings and Industrial Considerations

  • The synthetic route is designed to minimize by-products and simplify purification, making it suitable for scale-up and industrial production.
  • Starting materials such as 2-chloropyrazine and hydrazine hydrate are commercially available and cost-effective.
  • The use of trifluoroacetic anhydride and methanesulfonic acid facilitates efficient introduction of fluorinated groups.
  • Catalytic hydrogenation under mild conditions ensures selective reduction without decomposition.
  • The final dihydrochloride salt form enhances compound stability and handling.

Notes on Related Compounds and Variations

  • Similar preparation methods exist for trifluoromethyl analogs, which provide a useful template for difluoromethyl derivatives.
  • The presence of fluorine substituents is critical for biological activity and pharmacokinetic properties.
  • Adjustments in reaction time, temperature, and purification steps may be necessary depending on scale and specific substituents.

化学反应分析

Types of Reactions

3-(difluoromethyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine dihydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

科学研究应用

3-(difluoromethyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine dihydrochloride has diverse applications in scientific research:

作用机制

The mechanism of action of 3-(difluoromethyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine dihydrochloride involves:

相似化合物的比较

Structural Analogs

The triazolo-pyrazine scaffold is versatile, with modifications at the 3- and 8-positions significantly altering activity. Key analogs include:

Table 1: Structural and Physicochemical Comparisons
Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Properties
Target Compound (Dihydrochloride) 3-(difluoromethyl) C₇H₁₁Cl₂F₃N₄* 193.57† High solubility (dihydrochloride), potential renin inhibition
3-(Trifluoromethyl) analog (Hydrochloride) 3-(trifluoromethyl) C₇H₁₀ClF₃N₄ 243.46‡ Moderate solubility, renin inhibition (IC₅₀ ~1.4 nM)
8-Chloro-3-(trifluoromethyl) 3-CF₃, 8-Cl C₇H₆ClF₃N₄ 242.6 Anticancer activity (preclinical studies)
3-Cyclopentyl 3-cyclopentyl C₁₀H₁₆N₄ 192.26 Agrochemical applications
3-(2-Fluorophenyl)methyl 3-(2-fluorobenzyl) C₁₃H₁₄FN₄ 257.28 Pharmaceutical/agrochemical building block

*Molecular formula from ; †Reported molecular weight may conflict with formula (see notes). ‡Calculated based on C₇H₁₀F₃N₄ + HCl (36.46 g/mol).

Notes on Discrepancies: lists the target compound’s molecular formula as C₇H₁₁Cl₂F₃N₄ but reports a molecular weight of 193.57 g/mol, which aligns better with a simpler formula (e.g., C₅H₈ClF₄N). This inconsistency may reflect a typographical error in the evidence.

Physicochemical Properties

  • Solubility : The dihydrochloride form of the target compound significantly improves aqueous solubility compared to neutral analogs (e.g., 3-cyclopentyl derivative) .
  • Metabolic Stability : Fluorinated substituents (-CF₃, -CF₂H) enhance metabolic stability by resisting oxidative degradation, a common advantage in drug design .
  • Lipophilicity : Cyclopentyl and benzyl groups increase logP values, favoring blood-brain barrier penetration or agrochemical persistence .

生物活性

3-(Difluoromethyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine dihydrochloride is a compound of interest in medicinal chemistry due to its diverse biological activities. This article reviews the synthesis, structural characteristics, and biological activities of this compound, supported by data tables and case studies.

  • Chemical Formula : C₈H₉N₃O₂F₂
  • Molecular Weight : 217.17 g/mol
  • CAS Number : 1394042-15-9
  • Appearance : Off-white to pale grey solid
  • Melting Point : >212°C (dec.)
  • Solubility : Slightly soluble in DMSO and methanol

Synthesis

The synthesis of 3-(difluoromethyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine typically involves multi-step chemical reactions that include cyclization and functionalization of precursor compounds. The synthetic route is crucial as it influences the yield and purity of the final product.

Biological Activity Overview

Research indicates that derivatives of triazolo[4,3-a]pyrazine exhibit a wide range of biological activities including:

  • Antibacterial Activity : Some derivatives show significant antibacterial properties against both Gram-positive and Gram-negative bacteria. For instance, compounds synthesized from triazolo[4,3-a]pyrazine scaffolds have demonstrated minimum inhibitory concentrations (MICs) comparable to established antibiotics like ampicillin .
  • Antidiabetic Effects : Certain derivatives are noted for their potential in managing type II diabetes mellitus. The pharmacophore present in these compounds has been linked to enhanced insulin sensitivity and glucose metabolism .
  • Anticancer Properties : Recent studies have evaluated the anticancer activity of new pyrazolo[4,3-e][1,2,4]triazine derivatives against various human cancer cell lines. These compounds exhibited promising results in inhibiting cancer cell proliferation .

Antibacterial Activity

A study synthesized various triazolo[4,3-a]pyrazine derivatives and tested their antibacterial efficacy using the microbroth dilution method. The results highlighted that:

  • Compound 2e exhibited MICs of 32 μg/mL against Staphylococcus aureus and 16 μg/mL against Escherichia coli, indicating strong antibacterial potential .

Antidiabetic Activity

In another investigation focusing on the structure–activity relationship (SAR), it was found that modifications on the triazolo[4,3-a]pyrazine core could enhance its activity against diabetic pathways. The presence of specific substituents was crucial for improving efficacy in glucose regulation and insulin sensitivity .

Anticancer Activity

A series of new pyrazolo[4,3-e][1,2,4]triazine acyclonucleosides were synthesized and evaluated for their anticancer activity. These compounds showed effective inhibition of cancer cell lines with IC50 values indicating their potential as therapeutic agents in oncology .

Table 1: Biological Activities of Selected Derivatives

Compound IDActivity TypeTarget Organism/Cell LineMIC/IC50 Value
Compound 2eAntibacterialStaphylococcus aureus32 μg/mL
Compound 2eAntibacterialEscherichia coli16 μg/mL
Compound XAntidiabeticInsulin-sensitive pathwaysNot specified
Compound YAnticancerHuman cancer cell linesIC50 = 10 μM

常见问题

Q. What are the key synthetic pathways for 3-(difluoromethyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine dihydrochloride, and how can reaction conditions be optimized?

The synthesis typically involves cyclization of precursor heterocycles (e.g., triazole and pyrazine derivatives) under controlled conditions. For example, similar compounds are synthesized via refluxing intermediates in anhydrous solvents like DMF or ethanol, followed by recrystallization . Optimization includes:

  • Temperature control : Reflux at 100°C for 1 hour ensures proper cyclization .
  • Solvent selection : Polar aprotic solvents (e.g., DMF) enhance reaction efficiency .
  • Catalyst use : Carbonyldiimidazole (CDI) aids in activating carboxylic acid intermediates .
    Post-synthesis purification via column chromatography or recrystallization improves yield and purity .

Q. Which analytical methods are critical for confirming the compound’s structural integrity?

Modern physicochemical techniques are essential:

  • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^13C NMR verify substituent positions and heterocyclic ring formation .
  • Mass Spectrometry (MS) : High-resolution MS confirms molecular weight and fragmentation patterns .
  • X-ray crystallography : Resolves crystal packing and stereochemistry for salts or polymorphs .
  • Infrared (IR) Spectroscopy : Identifies functional groups like C-F bonds (stretching at ~1100 cm1^{-1}) .

Q. How are solubility and lipophilicity experimentally determined for this compound?

  • Solubility : Measured via shake-flask method in buffers (pH 1–7.4) and solvents (e.g., chloroform, methanol) .
  • Lipophilicity (logP) : Calculated using reverse-phase HPLC with a C18 column and compared to reference standards (e.g., celecoxib) .
  • SwissADME predictions : Computational models estimate logP and solubility, which are validated against experimental data .

Advanced Research Questions

Q. How do computational tools like SwissADME predict pharmacokinetic properties, and what are their limitations?

SwissADME evaluates:

  • Lipophilicity (logP) : Predicts membrane permeability.
  • Drug-likeness : Checks compliance with Lipinski’s Rule of Five.
  • Bioavailability : Estimates absorption via topological polar surface area (TPSA) .
    Limitations :
  • Overestimates solubility for halogen-rich compounds due to inadequate fluorine parameterization .
  • Fails to account for crystal lattice effects in salts, leading to discrepancies in experimental vs. predicted solubility .

Q. What strategies resolve contradictions between computational predictions and experimental data (e.g., solubility discrepancies)?

  • Crystallinity analysis : Powder X-ray diffraction (PXRD) identifies polymorphs affecting solubility .
  • Protonation state adjustment : pKa determination (via potentiometric titration) clarifies ionization in physiological buffers .
  • Molecular dynamics simulations : Model solvation effects in explicit solvents (e.g., water, DMSO) to refine solubility predictions .

Q. How does the difluoromethyl group influence reactivity and biological activity compared to non-fluorinated analogs?

  • Electronic effects : The -CF2_2H group increases electronegativity, altering π-stacking interactions in enzyme binding pockets .
  • Metabolic stability : Fluorine reduces oxidative metabolism, enhancing half-life in vivo .
  • Synthetic challenges : Fluorinated intermediates require anhydrous conditions to prevent hydrolysis during cyclization .

Q. What in vitro assays are recommended for assessing the compound’s biological activity?

  • Enzyme inhibition assays : Use purified target enzymes (e.g., kinases) with fluorescence-based readouts .
  • Cell viability assays : MTT or resazurin assays in relevant cell lines (IC50_{50} determination) .
  • Membrane permeability : Caco-2 cell monolayers simulate intestinal absorption .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(difluoromethyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine dihydrochloride
Reactant of Route 2
3-(difluoromethyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine dihydrochloride

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。